molecular formula C11H13NO2 B6605198 methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate CAS No. 2751702-93-7

methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B6605198
CAS No.: 2751702-93-7
M. Wt: 191.23 g/mol
InChI Key: ZIQVVFIUZOXVGO-UHFFFAOYSA-N
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Description

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS 2751702-93-7) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This indene derivative features both an amino and an ester functional group, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited in the available literature, its core structure is a recognized pharmacophore in drug discovery. Research on highly similar 2,3-dihydro-1H-indene (indoline) carboxamide and carboxylate compounds shows their significant value as potent and selective kinase inhibitors . For instance, structurally related compounds have been developed as potent, non-covalent inhibitors of Notum, a serine hydrolase that regulates Wnt signalling, which is a pathway of interest for diseases like osteoporosis and colorectal cancer . Furthermore, the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold has been successfully used in the design of selective Discoidin Domain Receptor 1 (DDR1) inhibitors, demonstrating promising in vivo therapeutic efficacy in models of pancreatic cancer . The dihydroindene core is also present in intermediates for potential antiviral agents targeting Hepatitis B and D viruses . As a building block, this compound can be used in various cross-coupling reactions and amide bond formations to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-10(12)8-4-2-3-7(8)9/h5-6H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQVVFIUZOXVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCC2=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indene Skeleton Formation

The synthesis typically begins with constructing the 2,3-dihydro-1H-indene core. A widely cited approach involves the cyclization of substituted benzaldehyde derivatives under acidic conditions. For example, 5-chloro-1-indanone serves as a key intermediate, undergoing base-mediated condensation with methyl carbonate in toluene at reflux temperatures (1.5–3 hours) to form the indene backbone. Sodium hydride acts as both a base and desiccant, achieving yields of 75–78%.

Table 1: Reaction Parameters for Indene Core Synthesis

ReagentSolventTemperature (°C)Time (h)Yield (%)
5-Chloro-1-indanoneToluene110 (reflux)1.5–375–78
Methyl carbonate
Sodium hydride

Amino Group Introduction

The 7-amino group is introduced via catalytic hydrogenation of a nitro precursor. Palladium-on-carbon (Pd/C) or Raney nickel in methanol or ethanol under 3–5 bar H₂ pressure selectively reduces nitro groups without affecting the ester functionality. For instance, hydrogenating methyl 7-nitro-2,3-dihydro-1H-indene-4-carboxylate at 25°C for 12 hours achieves >90% conversion.

Stereoselective Synthesis Using Chiral Auxiliaries

Cinchona Alkaloid-Mediated Asymmetric Induction

Optically pure enantiomers are critical for biological activity. Cinchonine or its derivatives are employed to induce stereoselectivity during the oxidation step. In one protocol, cinchonine (0.08–0.1 equiv) in toluene coordinates with the intermediate, enabling enantiomeric excess (ee) of 80–83%. The reaction proceeds at 40–45°C for 12 hours, with hydrogen phosphide cumene as the oxidizing agent.

Table 2: Stereochemical Outcomes with Chiral Catalysts

CatalystSolventTemperature (°C)ee (%)Yield (%)
CinchonineToluene40–4580–8377–79
QuinidineEthanol35–4075–7872–74

Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids like tartaric or camphorsulfonic acid. For example, treating racemic methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate with L-(+)-tartaric acid in ethanol yields diastereomeric salts, which are crystallized and separated. This method achieves >99% ee but reduces overall yield to 50–55%.

Acid-Catalyzed Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Precursors

The methyl ester group is installed via Fischer esterification. 7-Amino-2,3-dihydro-1H-indene-4-carboxylic acid is refluxed with methanol and sulfuric acid (2–5 mol%) for 6–8 hours, achieving 85–90% conversion. Excess methanol (5–10 equiv) drives the equilibrium toward ester formation.

Table 3: Esterification Reaction Optimization

Acid CatalystMethanol (equiv)Time (h)Yield (%)
H₂SO₄10889
HCl (gas)8685

Coupling Reactions for Late-Stage Functionalization

Advanced derivatives are synthesized using peptide coupling agents. For example, HATU or EDCl mediates amide bond formation between this compound and acyl chlorides. Reactions are conducted in dichloromethane at 0–5°C to minimize racemization, yielding 70–75% of target amides.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

To enhance scalability, continuous flow systems replace batch reactors. A patented method uses a tubular reactor with immobilized lipase for enantioselective esterification, achieving 92% ee and 95% yield at 50°C. Residence times are reduced to 30 minutes, improving throughput by 300% compared to batch processes.

Solvent Recycling and Waste Reduction

Toluene and methanol are recovered via fractional distillation, reducing solvent consumption by 40–50%. Sodium hydride waste is neutralized with CO₂ to form sodium bicarbonate, which is filtered and repurposed.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves enantiomers and quantifies purity. For example, a gradient from 10% to 90% acetonitrile over 20 minutes achieves baseline separation (R > 2.0).

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) at −20°C yields needle-like crystals with >99.5% purity. Seed crystals are introduced to control polymorphism and ensure batch consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Such as alkyl halides for nucleophilic substitution reactions.

Major Products Formed

    Nitro Derivatives: Formed through oxidation of the amino group.

    Alcohol Derivatives: Formed through reduction of the ester group.

    Substituted Indenes: Formed through various substitution reactions.

Scientific Research Applications

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed in the synthesis of complex organic molecules due to its versatile reactivity.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2,3-dihydro-1H-indene-4-carboxylate (CAS 86031-42-7)
  • Structure: Lacks the amino group at position 6.
  • Molecular Formula : C₁₁H₁₂O₂, Molecular Weight : 176.21 .
  • Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and basicity. This derivative is primarily used in research, with solubility in organic solvents like DMSO and ethanol .
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride (CAS MDLMFCD22393219)
  • Structure: Amino group at position 1 instead of 7, with a hydrochloride salt.
  • Implications: The position of the amino group alters electronic distribution. The hydrochloride salt enhances aqueous solubility but may affect bioavailability compared to the free base form of the target compound .
Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
  • Structure : Features a ketone (oxo) group at position 3.
  • Reactivity: The oxo group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the amino-substituted target compound, which may participate in acid-base or conjugation reactions .
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS 1092348-87-2)
  • Structure : Methoxy (-OCH₃) groups at positions 6 and 7, with a ketone at position 1.
  • Electronic Effects: Methoxy groups donate electron density via resonance, stabilizing the aromatic system. This contrasts with the electron-donating amino group in the target compound, which may enhance nucleophilicity at position 7 .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility/Stability
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate (Target) ~193 (estimated) -NH₂ (position 7), -COOCH₃ Likely polar due to -NH₂; moderate aqueous solubility if protonated
Methyl 2,3-dihydro-1H-indene-4-carboxylate 176.21 None Soluble in DMSO, ethanol; stable at RT
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate 250.25 -OCH₃ (6,7), -COOCH₃ Hydrophobic; stored at RT
Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate ~190 (estimated) -COOC₂H₅, -C=O (3) Reactive towards nucleophiles

Biological Activity

Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate is a compound belonging to the class of indene derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound may bind to receptors and enzymes, influencing their activity in cellular processes.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Anticancer Activity : Research indicates that this compound may inhibit specific signaling pathways involved in cancer progression. For example, it has been shown to affect the discoidin domain receptor 1 (DDR1) signaling pathway, which plays a crucial role in tumor growth and metastasis. In vitro studies demonstrated that the compound could inhibit collagen-induced activation of DDR1 in pancreatic cancer cell lines, leading to decreased cell migration and invasiveness .
  • Kinase Inhibition : The compound has been identified as a selective inhibitor for various kinases. In studies involving KINOMEscan profiling, it exhibited low off-target activity against a panel of kinases, indicating its potential as a targeted therapeutic agent .

Case Study 1: DDR1 Inhibition in Pancreatic Cancer

A study explored the effects of this compound on DDR1-mediated signaling in pancreatic cancer cells. The compound was found to dose-dependently inhibit collagen-induced activation of DDR1 and its downstream signaling proteins, such as proline-rich tyrosine kinase 2 (PYK2) and pseudopodium enriched atypical kinase 1 (PEAK1). This inhibition was linked to reduced cadherin switching and cell migration capabilities in treated cells .

Case Study 2: Selectivity Profiling

Another investigation assessed the selectivity of this compound against various kinases. The results indicated that while the compound effectively inhibited DDR1 with a Kd value of 5.9 nM, it showed significantly lower potencies against other kinases such as DDR2 and PDGFRB. This selectivity profile underscores its potential utility in targeted cancer therapies with minimized side effects .

Table 1: Biological Activity Summary

Biological ActivityDescriptionReference
AnticancerInhibits DDR1 signaling pathway in pancreatic cancer
Kinase InhibitionSelective inhibition with low off-target activity
Cell MigrationReduces migratory capability in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the indene core. For example, esterification of carboxylic acid derivatives with methanol under acid catalysis (e.g., H₂SO₄) is a common approach, as seen in structurally similar indene carboxylates . For the amino group introduction, reductive amination or nitration followed by reduction could be employed, leveraging protocols used for analogous compounds like methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of the amino and ester groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied in related indene derivatives) resolves stereochemistry and crystal packing . Purity can be assessed via HPLC with UV/Vis or mass detection .

Q. How does the amino group at the 7-position influence reactivity compared to methoxy or chloro substituents?

  • Methodological Answer : The electron-donating amino group enhances nucleophilicity at the indene core, facilitating electrophilic substitution reactions. In contrast, methoxy groups (e.g., in methyl 4-methoxy analogs) direct electrophiles via resonance, while chloro substituents deactivate the ring. Comparative kinetic studies or DFT calculations can quantify these effects .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay variability. Researchers should:

  • Validate enantiopurity using chiral HPLC or circular dichroism (CD) spectroscopy .
  • Replicate assays under standardized conditions (e.g., cell lines, buffer pH) .
  • Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects) .

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) can induce enantioselectivity during key steps like cyclization or amination. For example, the synthesis of (1S)-1-amino derivatives involves enantiomer-specific intermediates, as demonstrated in related indene carboxylates .

Q. What reaction optimization strategies improve yields in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Lower temperatures minimize side reactions during sensitive steps like azide formation (e.g., 0–5°C for azido intermediates) .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .
  • Workup Protocols : Use column chromatography with gradient elution to isolate intermediates effectively .

Q. How do structural modifications at the 4-position carboxylate affect physicochemical properties?

  • Methodological Answer : Replacing the methyl ester with bulkier groups (e.g., ethyl, tert-butyl) alters lipophilicity and bioavailability. Computational tools like COSMO-RS predict solubility changes, while differential scanning calorimetry (DSC) measures melting point variations .

Key Recommendations for Researchers

  • Stereochemical Analysis : Prioritize X-ray crystallography for unambiguous stereochemical assignment, especially for enantiomerically pure samples .
  • Data Reproducibility : Document reaction conditions (e.g., moisture sensitivity, light exposure) meticulously to align with published protocols .
  • Computational Integration : Combine molecular docking with synthetic data to rationalize structure-activity relationships (SAR) .

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